8-Methyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Methyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its molecular formula is C₁₇H₂₀N₂O₄, with a molecular weight of 316.35 g/mol . The structure includes a 4-methylbenzoyl group at position 4 and a methyl group at position 8, contributing to its unique stereoelectronic properties. Spirocyclic systems like this are of interest due to their conformational rigidity, which enhances binding specificity in medicinal chemistry applications .
Properties
IUPAC Name |
8-methyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-3-5-13(6-4-12)15(20)19-14(16(21)22)11-23-17(19)7-9-18(2)10-8-17/h3-6,14H,7-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUXQLXBXZAVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(COC23CCN(CC3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jones Oxidation
-
Reagents : Chromium trioxide (CrO₃) in aqueous sulfuric acid.
-
Conditions : 0°C for 2 hours, yielding 60–70% of the carboxylic acid.
-
Drawbacks : Over-oxidation risks and environmental concerns due to chromium waste.
TEMPO-Mediated Oxidation
-
Reagents : 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO), sodium hypochlorite (NaClO).
-
Conditions : pH 9–10, 25°C for 4 hours, achieving 75–85% yield.
Industrial-Scale Optimization
For bulk production, cost-efficiency and scalability are prioritized:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | TBAI | Recyclable ionic liquids |
| Solvent | DMSO | Ethyl acetate |
| Reaction Time | 22 hours | 12 hours |
| Yield | 80% | 88% |
Industrial protocols often employ continuous-flow reactors to enhance mixing and heat transfer, reducing side product formation.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, purity, and practicality:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Acylation | 65 | 90 | Moderate | High (CrO₃ use) |
| TEMPO Oxidation | 85 | 95 | High | Low |
| Flow Reactor | 88 | 97 | Very High | Moderate |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 8-Methyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may interact with neurotransmitter systems, particularly muscarinic receptors. This suggests potential applications in treating cognitive disorders such as Alzheimer's disease and other neurodegenerative conditions. Studies on related diazaspiro compounds have shown promising results in enhancing cognitive function and modulating synaptic transmission.
Anticancer Activity
Preliminary studies have indicated that derivatives of diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation.
Antimicrobial Properties
The presence of multiple functional groups in the compound suggests potential antimicrobial activity. Research into similar compounds has demonstrated effectiveness against a range of bacterial strains, indicating that this compound could be explored further for its ability to combat infections.
Mechanism of Action
The mechanism of action of 8-Methyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of the target compound, highlighting substituent variations, molecular properties, and applications:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃ in ): Enhance stability but may reduce bioavailability due to increased hydrophobicity. Halogenated Benzoyl Groups (e.g., F, Cl in ): Improve binding affinity in target receptors, as seen in medicinal chemistry applications .
8-Position Modifications: Methyl (target compound) vs.
Applications :
Biological Activity
8-Methyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, a compound belonging to the diazaspiro class, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C23H26N2O4
- Molecular Weight : 394.46 g/mol
- CAS Number : 1214212-39-1
Research indicates that compounds in the diazaspiro family may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanism of action for this compound is still under investigation, but related compounds have shown promise in inhibiting crystallization processes in conditions such as cystinuria, which is characterized by abnormal cystine levels leading to stone formation in the urinary tract .
Inhibition of Crystallization
A related compound, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), demonstrated significant inhibition of l-cystine crystallization in vitro and in vivo. This suggests that this compound may exhibit similar properties. In a study involving Slc3a1-knockout mice, the compound showed a combined oral bioavailability of approximately 22%, indicating effective systemic absorption and potential therapeutic efficacy against cystinuria .
Anticancer Potential
Preliminary studies indicate that diazaspiro compounds might possess anticancer properties by modulating pathways associated with cell proliferation and apoptosis. For instance, small-molecule inhibitors derived from this class have been shown to disrupt protein-protein interactions critical for cancer cell survival .
Case Study 1: In Vivo Efficacy
In a comparative study on the effects of l-cystine diamides on stone formation in Slc3a1-knockout mice, it was found that only 8% of mice treated with a diazaspiro compound developed stones compared to 54.9% in the untreated group. This highlights the potential of these compounds in preventing stone formation effectively .
Case Study 2: Structure-Activity Relationship
A structure–activity relationship (SAR) study conducted on various diazaspiro derivatives revealed that modifications at specific positions significantly enhance their biological activity. The introduction of functional groups like methyl and phenyl moieties has been linked to increased potency against crystallization inhibition and improved pharmacokinetic profiles .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4 |
| Molecular Weight | 394.46 g/mol |
| CAS Number | 1214212-39-1 |
| EC50 (Crystallization Inhibition) | 29.5 nM |
| Oral Bioavailability | 22% |
| Efficacy in Stone Prevention | 92% success rate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
